molecular formula C20H14ClFN2O2S2 B2514877 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-95-4

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2514877
CAS No.: 687562-95-4
M. Wt: 432.91
InChI Key: CAFBVZPTJBZDMV-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14ClFN2O2S2 and its molecular weight is 432.91. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones and phenyl derivatives under controlled conditions. The general synthetic route can be summarized as follows:

  • Formation of Thioether Linkage : The initial step involves the reaction of 4-chlorophenylacetic acid derivatives with thioacetic acid to form the thioether.
  • Cyclization : This intermediate undergoes cyclization with 4-fluorophenyl derivatives to yield the thieno[3,2-d]pyrimidinone structure.
  • Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance, studies have shown that related thiazole and pyrimidine derivatives possess IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness in oncology treatments .

Compound TypeCell Line TestedIC50 (μM)
Thiazole DerivativeHCT-116 (Colon)6.2
Pyrimidine DerivativeT47D (Breast)27.3

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The biological activity is attributed to the presence of the thioether linkage which enhances interaction with microbial targets .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antibacterial properties of similar thiazole derivatives, revealing strong activity against gram-positive bacteria and moderate activity against gram-negative strains.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBVZPTJBZDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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